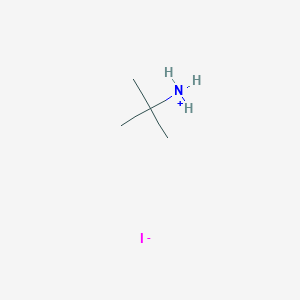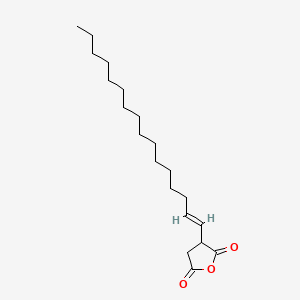
Hexadecenylsuccinic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecenylsuccinic anhydride is an organic compound with the molecular formula C20H34O3. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by a hexadecenyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Hexadecenylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with hexadecenyl alcohol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction conditions may vary, but common parameters include temperatures ranging from 100°C to 150°C and reaction times of several hours.
In industrial production, this compound is often synthesized using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Hexadecenylsuccinic anhydride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form hexadecenylsuccinic acid.
Esterification: It can react with alcohols to form esters, which are useful in various applications.
Amidation: this compound can react with amines to form amides, which are important intermediates in organic synthesis.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are hexadecenylsuccinic acid, esters, and amides, respectively.
Wissenschaftliche Forschungsanwendungen
Hexadecenylsuccinic anhydride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of esters and amides.
Biology: this compound is used in the modification of biomolecules, such as proteins and polysaccharides, to enhance their properties.
Medicine: It is investigated for its potential use in drug delivery systems, where it can be used to modify the surface properties of nanoparticles.
Industry: this compound is used as an emulsifier in the production of cosmetics, food products, and coatings.
Wirkmechanismus
The mechanism of action of hexadecenylsuccinic anhydride involves its ability to react with nucleophiles, such as water, alcohols, and amines. The anhydride group is highly reactive and can undergo nucleophilic attack, leading to the formation of various derivatives. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Hexadecenylsuccinic anhydride is similar to other alkenyl succinic anhydrides, such as octenyl succinic anhydride and dodecenyl succinic anhydride. it is unique due to its longer alkenyl chain, which imparts different physical and chemical properties. For example, this compound has higher hydrophobicity compared to its shorter-chain counterparts, making it more suitable for applications requiring enhanced water resistance.
Similar compounds include:
- Octenyl succinic anhydride
- Dodecenyl succinic anhydride
- Hexadecylsuccinic anhydride
These compounds share similar reactivity but differ in their alkenyl chain lengths, which influence their specific applications and properties.
Eigenschaften
CAS-Nummer |
133440-59-2 |
|---|---|
Molekularformel |
C20H34O3 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
3-hexadec-1-enyloxolane-2,5-dione |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19(21)23-20(18)22/h15-16,18H,2-14,17H2,1H3 |
InChI-Schlüssel |
RSPWVGZWUBNLQU-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC/C=C/C1CC(=O)OC1=O |
SMILES |
CCCCCCCCCCCCCCC=CC1CC(=O)OC1=O |
Kanonische SMILES |
CCCCCCCCCCCCCCC=CC1CC(=O)OC1=O |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


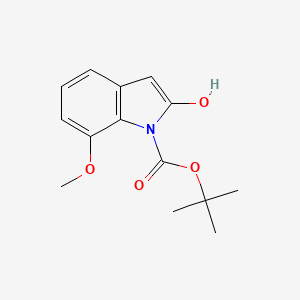


![4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol](/img/structure/B8033779.png)
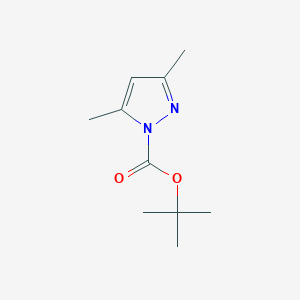
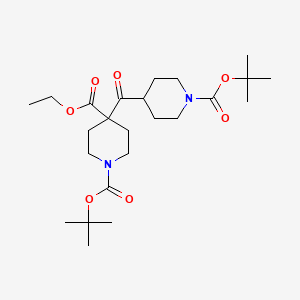
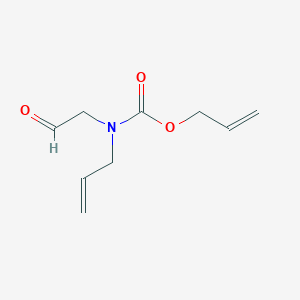
![(1S,4R,5R,8R)-2,6-dioxabicyclo[3.2.1]octane-3,4,8-triol](/img/structure/B8033801.png)
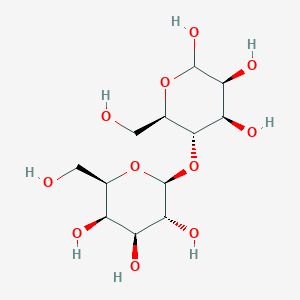
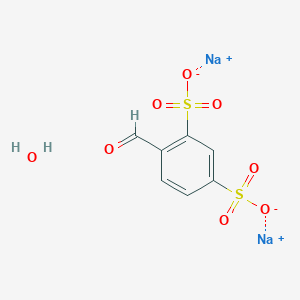
![Disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;nickel(2+);hydrate](/img/structure/B8033823.png)


